molecular formula C5H4BrCl2NO2S B1522702 5-Bromopyridine-2-sulfonyl chloride, HCl CAS No. 1150561-80-0

5-Bromopyridine-2-sulfonyl chloride, HCl

Cat. No. B1522702
CAS RN: 1150561-80-0
M. Wt: 292.97 g/mol
InChI Key: GWQQTDYYBXDGKK-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonyl chloride, HCl (5-BPSC-HCl) is an important compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless, hygroscopic solid with a molecular weight of 211.47 g/mol. 5-BPSC-HCl is a versatile reagent used in a variety of organic synthesis reactions, such as nucleophilic substitution, condensation, and cyclization reactions. It is also used in the preparation of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.

Scientific Research Applications

Synthesis of Nucleosides and Nucleotides
5-Bromopyridine-2-sulfonyl chloride plays a role in the synthesis of purine cyclonucleosides. It is used in sulfonylation reactions to produce 2′- and 3′-monosulfonylated compounds, which are pivotal intermediates in creating novel nucleoside structures. These compounds are characterized by their unique UV and IR absorption properties and their transformation into purine cyclonucleosides, indicating its utility in nucleoside and nucleotide chemistry (Ikehara & Kaneko, 1970).

Catalysis in Organic Synthesis
The compound is also instrumental in catalytic processes. For instance, in the meta sulfonation of 2-phenylpyridines, 5-Bromopyridine-2-sulfonyl chloride acts as a facilitating agent in the presence of ruthenium(II) complexes. This catalytic process is noteworthy for its atypical regioselectivity and its role in facilitating electrophilic aromatic substitution reactions (Saidi et al., 2011).

Synthesis of Xanthene Derivatives
A derivative of 5-Bromopyridine-2-sulfonyl chloride, 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, has been utilized as an efficient catalyst for synthesizing various xanthene derivatives under solvent-free conditions. This application showcases the compound's role in simplifying the synthesis process while enhancing product yields and reaction times (Shirini et al., 2014).

Remote C-H Sulfonylation
In the field of organometallic chemistry, 5-Bromopyridine-2-sulfonyl chloride is used in the remote sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides. This process, catalyzed by ruthenium, involves the formation of a ruthenametallacycle intermediate, highlighting the compound's role in advanced synthetic chemistry (Ramesh & Jeganmohan, 2017).

properties

IUPAC Name

5-bromopyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQTDYYBXDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674535
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150561-80-0
Record name 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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